molecular formula C12H10Cl2N4O B2486572 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone CAS No. 2034443-06-4

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B2486572
CAS No.: 2034443-06-4
M. Wt: 297.14
InChI Key: DWHQHBCQZUVTPQ-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C12H10Cl2N4O and its molecular weight is 297.14. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are likely to be biological molecules that interact with the 1,2,3-triazole ring, a structural fragment found in many biologically active compounds . The 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The compound interacts with its targets through the 1,2,3-triazole ring. This ring can form hydrogen bonds with its targets, which is crucial for its interaction . The exact mode of action will depend on the specific target molecule and the biological context.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For instance, 1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci , suggesting that this compound may also affect bacterial growth and survival pathways.

Pharmacokinetics

The presence of the 1,2,3-triazole ring suggests that the compound is resistant to metabolic degradation , which could potentially enhance its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s ability to form hydrogen bonds may be affected by the pH of the environment .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHQHBCQZUVTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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